molecular formula C24H40O2 B077313 3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid CAS No. 10573-17-8

3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid

Cat. No.: B077313
CAS No.: 10573-17-8
M. Wt: 390.6 g/mol
InChI Key: JWZBXKZZDYMDCJ-NYGMMZBPSA-N
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Description

3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid is a synthetically derived oxo-bile acid that serves as a critical biochemical tool and reference standard in biomedical research. This compound is a key intermediate in the intricate pathways of bile acid metabolism, making it invaluable for studies focused on hepatology, gastroenterology, and metabolic disorders. Its primary research applications include investigating the enzymatic activity of hydroxysteroid dehydrogenases (HSDHs), elucidating alternative pathways of bile acid synthesis and catabolism, and probing the role of specific bile acid species in health and disease. The presence of the 6-oxo (ketone) group and the 3alpha-hydroxy moiety provides a distinct structural motif that influences its receptor binding affinity and metabolic fate, differentiating it from primary bile acids. Researchers utilize this compound to study its potential interactions with nuclear receptors like FXR and TGR5, albeit with a modified profile compared to endogenous ligands, to understand the structure-activity relationships governing bile acid signaling. Furthermore, it is an essential analyte in developing and validating sensitive analytical methods, such as LC-MS/MS, for the comprehensive profiling of bile acids in complex biological matrices like serum, liver tissue, and fecal samples. As a well-characterized standard, it enables the accurate identification and quantification of related metabolites, thereby advancing our understanding of the gut-liver axis, cholestatic liver diseases, and the role of the gut microbiome in bile acid transformation. This product is offered with high purity and comprehensive analytical documentation to ensure reproducibility and reliability in your experimental systems.

Properties

IUPAC Name

(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZBXKZZDYMDCJ-NYGMMZBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269292
Record name (3α,5α)-3-Hydroxy-6-oxocholan-24-oic acid
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Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10573-17-8
Record name (3α,5α)-3-Hydroxy-6-oxocholan-24-oic acid
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Record name 3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid
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Record name (3α,5α)-3-Hydroxy-6-oxocholan-24-oic acid
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Record name 3α-hydroxy-6-oxo-5α-cholan-24-oic acid
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Preparation Methods

Direct Oxidation of 5α-Cholanic Acid Precursors

The most efficient route involves oxidizing 3α-hydroxy-5α-cholan-24-oic acid at position 6 using sodium hypochlorite (NaOCl) in acetic acid-methanol solvent systems.
Reaction Conditions :

  • Temperature: −15°C to 0°C

  • pH: 4.5–5.5 (acetic acid buffer)

  • Reaction time: 6–8 hours

Mechanistic Pathway :

  • Acid-Catalyzed Activation : Protonation of the 6-hydroxyl group enhances nucleophilicity.

  • Hypochlorite-Mediated Oxidation : ClO⁻ abstracts a β-hydrogen, forming a ketone via a two-electron oxidation mechanism.

  • Workup : Neutralization with NaOH, followed by solvent evaporation and recrystallization.

Yield : 78% (isolated), with <5% over-oxidation byproducts.

Methyl Ester Protection-Deprotection Strategy

To prevent carboxyl group interference, industrial protocols often employ methyl ester intermediates.

Stepwise Synthesis :

  • Methyl Esterification : Treatment with HCl-MeOH converts the carboxylic acid to a methyl ester.

  • Selective Oxidation : NaOCl oxidizes the 6-hydroxyl group.

  • Hydrolysis : NaOH-mediated saponification regenerates the free carboxylic acid.

Advantages :

  • Avoids side reactions at the carboxyl group.

  • Facilitates purification via crystallization of the methyl ester intermediate.

Disadvantages :

  • Adds two steps (esterification/hydrolysis), reducing overall yield to 62–65%.

Enzymatic Oxidation Using Bacterial Systems

Rhodococcus spp. catalyze regioselective 6-hydroxylation of bile acids, though ketone formation requires additional chemical oxidation.

Procedure :

  • Biotransformation : Incubate 5α-cholanic acid with Rhodococcus erythropolis (72 hours, pH 7.2).

  • Chemical Oxidation : Treat 6-hydroxy intermediate with pyridinium chlorochromate (PCC) in dichloromethane.

Yield : 58% (two-step), limited by enzymatic efficiency.

Comparative Analysis of Oxidation Reagents

ReagentSolventTemperatureTime (h)Yield (%)Byproducts
NaOClAcOH-MeOH−15°C6786,7-diketo (3%)
PCCCH₂Cl₂25°C1265Epimerization at C5 (8%)
KMnO₄H₂O-Acetone0°C452Carboxyl cleavage (15%)
CrO₃-H₂SO₄Acetone−5°C3687-keto (12%)

Key Observations :

  • NaOCl : Optimal balance of yield and selectivity.

  • PCC : Mild conditions but induces C5 epimerization.

  • KMnO₄ : Aggressive oxidation leads to side-chain degradation.

Industrial-Scale Production Workflow

Large-Batch Synthesis

Step 1 : Methyl ester formation (HCl-MeOH, 65°C, 4 h).
Step 2 : NaOCl oxidation (−15°C, 6 h).
Step 3 : Hydrolysis (2 M NaOH, 80°C, 2 h).
Step 4 : Crystallization (ethanol-water, 4°C).

Purity : ≥98% (HPLC), throughput: 120 kg/month.

Waste Management

  • Hypochlorite Quenching : Sodium thiosulfate neutralizes excess NaOCl.

  • Solvent Recovery : Methanol and acetic acid are distilled and reused.

Analytical Characterization

Structural Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 3.58 (1H, m, 3α-H), 2.41 (1H, t, J = 6.5 Hz, 6-keto), 0.91 (3H, s, C19-CH₃).

  • LC-MS/MS : m/z 391.3 [M+H]⁺, fragments at m/z 373.2 (−H₂O) and 355.1 (−2H₂O).

Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 µm)

  • Mobile phase: 70:30 MeOH-0.1% HCOOH

  • Retention time: 8.2 min

Challenges and Optimization Strategies

Epimerization at C5

Cause : Acidic or high-temperature conditions promote 5α→5β isomerization.
Mitigation :

  • Maintain pH > 4 during oxidation.

  • Use aprotic solvents (e.g., THF) for PCC-mediated reactions.

Byproduct Formation

6,7-Diketo Derivative :

  • Prevention : Limit NaOCl stoichiometry to 1.1 equivalents.

  • Removal : Silica gel chromatography (ethyl acetate-hexane).

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction time:

  • Residence time : 30 minutes

  • Yield : 81% (NaOCl, −15°C)

Photocatalytic Oxidation

TiO₂ nanoparticles under UV light oxidize 6-hydroxy intermediates:

  • Efficiency : 67% yield, room temperature.

  • Sustainability : Eliminates hypochlorite waste.

Chemical Reactions Analysis

Types of Reactions

3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, acetic acid.

Major Products

The major products formed from these reactions include various oxidized and reduced bile acid derivatives, which have different biological activities and applications .

Scientific Research Applications

Biochemical Research

3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid is primarily utilized in biochemical research to study bile acid metabolism and its physiological effects. It serves as a key intermediate in the synthesis of other bile acids and steroid compounds.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the conversion of cholesterol into bile acids. It aids in understanding the regulation of cholesterol homeostasis and the enterohepatic circulation of bile acids.

Table 1: Key Metabolic Pathways Involving this compound

PathwayRole
Bile Acid SynthesisIntermediate in the synthesis of bile acids
Cholesterol MetabolismRegulates cholesterol levels
Enterohepatic CirculationAffects absorption and recycling of bile acids

Pharmaceutical Applications

The compound has potential therapeutic applications due to its influence on lipid metabolism and cholesterol levels. Research indicates that it may have implications for treating conditions related to cholesterol dysregulation, such as hyperlipidemia.

Drug Development

Pharmaceutical companies are exploring this compound as a lead compound for developing new drugs targeting metabolic disorders.

Case Study: Cholesterol-Lowering Agents
Recent studies have investigated the efficacy of bile acid derivatives, including this compound, in lowering LDL cholesterol levels in animal models. These studies suggest that modifying this compound could lead to more effective cholesterol-lowering therapies.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for the quantification of bile acids in biological samples. Its precise measurement is crucial for understanding various metabolic disorders.

Table 2: Applications in Analytical Chemistry

ApplicationDescription
Standard Reference MaterialUsed to calibrate assays for bile acids
Quantification TechniquesEmployed in LC-MS/MS methods

Toxicological Studies

Research involving this compound also extends to toxicology, where it is evaluated for its safety profile and potential toxic effects on human health.

Safety Assessments

Toxicological assessments have shown that this compound does not exhibit significant toxicity at therapeutic doses, making it a candidate for further research into its safety and efficacy.

Case Study: Safety Profile Evaluation
A study conducted on animal models assessed the long-term effects of administering this compound. The results indicated no adverse effects on liver function or overall health, supporting its potential use in therapeutic applications.

Mechanism of Action

The compound exerts its effects primarily through interactions with bile acid receptors and transporters. It can modulate the expression of genes involved in bile acid synthesis and cholesterol metabolism. The molecular targets include the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (TGR5), which play crucial roles in maintaining bile acid homeostasis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Stereochemical Variants

3β-Hydroxy-6-oxo-5β-cholan-24-oic Acid
  • Structural Difference : The hydroxyl group at position 3 is in the β-configuration, and the steroid nucleus adopts a 5β-configuration.
  • Impact : The 5β-configuration enhances planarity of the steroid nucleus, improving binding to nuclear receptors like FXR (farnesoid X receptor). The 3β-hydroxy group reduces polarity compared to the 3α-hydroxy variant, altering solubility (e.g., lower aqueous solubility) .
3α-Hydroxy-6-oxo-5β-cholan-24-oic Acid
  • Structural Difference : Shares the 6-oxo group but has a 5β-configuration.
  • Impact : The 5β configuration increases affinity for hepatic transporters and enzymes involved in bile acid conjugation .
Dehydrolithocholic Acid (3-Oxo-5β-cholan-24-oic Acid)
  • Structural Difference : Replaces the 3α-hydroxy group with a 3-oxo group.
  • Functional Impact : The ketone at position 3 enhances activation of TGR5 (a G protein-coupled bile acid receptor) and FXR but reduces binding to the vitamin D receptor (VDR) compared to hydroxylated analogs .

Functional Group Modifications

3α-Hydroxy-6α-ethyl-7-keto-5β-cholan-24-oic Acid
  • Structural Difference : Features an ethyl group at position 6α and a 7-keto group.
  • Impact : The ethyl group increases lipophilicity, enhancing membrane permeability and bioavailability. The 7-keto group confers resistance to bacterial dehydroxylation in the gut, prolonging its metabolic stability .
3α,6β,7β,12α-Tetrahydroxy-5β-cholan-24-oic Acid
  • Structural Difference : Contains four hydroxyl groups (3α, 6β, 7β, 12α).
  • Functional Impact: The additional hydroxyl groups significantly increase polarity, promoting renal excretion. This compound is synthesized in spgp knockout mice and mitigates cholestasis by neutralizing hepatotoxic bile acids .

Side Chain Modifications

24-Nor-5β-cholan-23-oic Acid Derivatives
  • Structural Difference : Shortened side chain (C23 instead of C24).
  • Impact : Reduced side chain length decreases micelle-forming capacity but enhances binding to ileal bile acid transporters (IBAT), making it a candidate for cholesterol-lowering therapies .

Receptor Binding and Signaling

Compound Receptor Affinity (Key Targets) Biological Role
3α-Hydroxy-6-oxo-5α-cholan-24-oic Acid Moderate FXR activation, weak TGR5 binding Bile acid metabolism regulation
Dehydrolithocholic Acid Strong TGR5/FXR activation, PXR modulation Anti-inflammatory, metabolic regulation
3α,7α,12β-Trihydroxy-5β-cholan-24-oic Acid Neuroprotective (Nrf2 pathway activation) Redox balance, neuroprotection

Biological Activity

3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid, commonly referred to as a bile acid derivative, has garnered attention in biochemical and pharmacological research due to its various biological activities. This article explores the compound's structure, biological functions, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C27H42O5
  • Molecular Weight : 446.62 g/mol
  • CAS Number : 2616-79-7
  • Density : 1.1 g/cm³
  • Boiling Point : 516.8ºC at 760 mmHg
  • Flash Point : 217.8ºC

The compound features a steroid nucleus typical of bile acids, with hydroxyl and keto functional groups that contribute to its biological activity.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Cholesterol Metabolism

Research indicates that bile acids play a crucial role in cholesterol metabolism and homeostasis. This compound, being a bile acid derivative, is involved in the regulation of cholesterol levels in the liver and intestines. Studies have shown that it may enhance the excretion of cholesterol via bile, thus potentially lowering serum cholesterol levels .

2. Antimicrobial Properties

Recent investigations have highlighted the antimicrobial properties of bile acids, including derivatives like this compound. These compounds can disrupt bacterial membranes, leading to cell lysis. This property is particularly significant in the context of antibiotic resistance .

3. Anti-inflammatory Effects

Bile acids are known to exert anti-inflammatory effects through their interaction with nuclear receptors such as FXR (Farnesoid X receptor). Activation of FXR by bile acids can lead to reduced inflammation in various tissues, including the liver and intestines . This mechanism suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Experimental Data

A variety of studies have provided insights into the biological activity of this compound:

StudyFindings
Upasani et al. (2013)Demonstrated that bile acid derivatives can modulate lipid metabolism and exhibit anti-inflammatory properties in animal models .
Makin et al. (2020)Investigated the binding affinity of bile acids to liver receptors, revealing that this compound has significant interactions with FXR, influencing gene expression related to lipid metabolism .
NMR Studies (2021)Showed structural insights into how this compound interacts with bile acid binding proteins, affecting transport mechanisms within cells .

Q & A

Basic Research Questions

Q. How can 3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid be synthesized and purified for research purposes?

  • Methodology : Synthesis often involves protective group strategies and regioselective oxidation. For example, the 3-keto group can be protected as a dimethyl ketal to prevent unwanted side reactions during subsequent oxidations at C-5. Sodium borohydride reduction may be employed to stabilize intermediates. Purification typically utilizes column chromatography (silica gel) with gradient elution (e.g., chloroform/methanol systems) to isolate the compound from by-products. Final characterization requires recrystallization in ethanol or methanol .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodology : High-resolution mass spectrometry (HR-MS) confirms molecular weight (exact mass: 390.28 g/mol). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry, particularly the 3α-hydroxy and 5α-cholan configurations. Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) stretches. High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) ensures purity ≥95% .

Q. How can researchers differentiate this compound from its 5beta-cholan analogs?

  • Methodology : X-ray crystallography or NOESY NMR can distinguish the 5alpha and 5beta configurations based on spatial arrangements of the A/B ring junction. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., trimethylsilylation) provides retention time differences. Comparative analysis of melting points (mp) and specific optical rotations ([α]D) against reference standards is critical .

Advanced Research Questions

Q. How do structural modifications at the C-6 and C-3 positions influence the biological activity of this compound compared to other bile acid derivatives?

  • Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 6β-hydroxy or 3-deoxy variants) and testing receptor binding (e.g., FXR, TGR5) via competitive radioligand assays. The 6-oxo group enhances electrophilicity, potentially altering interactions with hydrophobic receptor pockets. Computational docking (AutoDock Vina) can predict binding affinities, validated by surface plasmon resonance (SPR) .

Q. What are the implications of stereochemical configuration (5alpha vs. 5beta) on the metabolic pathways involving this compound?

  • Methodology : In vitro assays using hepatocyte cultures or microsomal fractions assess phase I/II metabolism (e.g., cytochrome P450 oxidation, glucuronidation). The 5alpha configuration may reduce solubility, slowing hepatic clearance compared to 5beta analogs. Isotope-labeled tracers (³H or ¹⁴C) combined with LC-MS/MS quantify metabolite profiles .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across cell lines?

  • Methodology : Standardize experimental conditions (e.g., cell passage number, serum-free media) to minimize variability. Dose-response curves (0.1–100 µM) with controls (e.g., ursodeoxycholic acid) clarify EC₅₀ discrepancies. Apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) tests differentiate mechanisms of toxicity. Meta-analysis of transcriptomic datasets (GEO, ArrayExpress) identifies cell-type-specific signaling pathways .

Q. What in silico approaches are effective for predicting the pharmacokinetic properties of this compound?

  • Methodology : QSAR models (e.g., SwissADME, pkCSM) predict logP (2.8–3.2), intestinal permeability (Caco-2), and plasma protein binding (>90%). Molecular dynamics simulations (GROMACS) assess bile acid interactions with albumin or lipoproteins. Physiologically based pharmacokinetic (PBPK) modeling integrates hepatic uptake (NTCP/OATP transporters) and enterohepatic recirculation parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid
Reactant of Route 2
3alpha-Hydroxy-6-oxo-5alpha-cholan-24-oic acid

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